

4-Pyridylcarbinol N-oxide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridylcarbinol N-oxide

Cat. No.: B1582606

[Get Quote](#)

An In-depth Technical Guide to **4-Pyridylcarbinol N-oxide**: Structure, Properties, and Applications

Introduction: The Strategic Importance of the N-O Moiety

In the landscape of medicinal chemistry and materials science, pyridine N-oxides represent a class of compounds with unique and highly valuable properties. The introduction of an N-oxide functional group to a pyridine ring fundamentally alters its electronic character, reactivity, and physicochemical properties. This transformation converts the electron-deficient pyridine nucleus into a system with significant electron-donating capabilities, unlocking novel synthetic pathways and biomedical applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide focuses on a specific, yet significant, member of this class: **4-Pyridylcarbinol N-oxide**. Also known as (1-oxidopyridin-1-ium-4-yl)methanol or 4-(Hydroxymethyl)pyridine 1-oxide, this molecule combines the characteristic N-oxide functionality with a primary alcohol group, making it a versatile building block for drug development and crystal engineering.[\[4\]](#)[\[5\]](#) We will explore its core chemical structure, physicochemical properties, synthesis, and pivotal applications, providing researchers and drug development professionals with a comprehensive technical overview.

PART 1: Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the foundation of its application. **4-Pyridylcarbinol N-oxide** is a crystalline solid at room temperature, possessing a unique electronic distribution that dictates its behavior.^[6]

Molecular Structure

The structure features a pyridine ring where the nitrogen atom is oxidized, forming a coordinate covalent bond with an oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen. A hydroxymethyl (-CH₂OH) group is substituted at the 4-position of the ring.

Caption: Chemical structure of **4-Pyridylcarbinol N-oxide**.

Physicochemical and Computed Properties

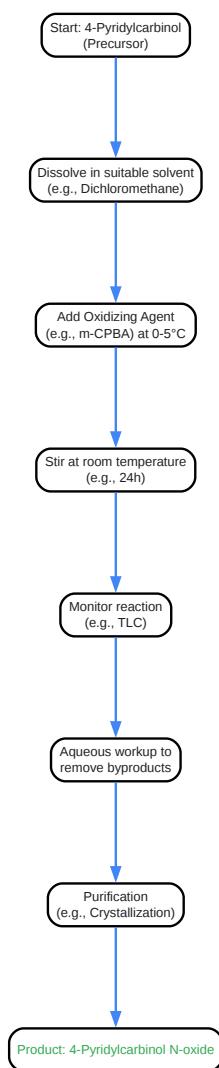
The key properties of **4-Pyridylcarbinol N-oxide** are summarized below. The N-oxide group significantly increases the molecule's polarity and hydrogen bonding capacity compared to its parent compound, 4-pyridylcarbinol.^[7]

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₂	[4][6]
Molecular Weight	125.13 g/mol	[4][6]
Appearance	Crystals	[6]
Melting Point	124-127 °C (lit.)	[6]
CAS Number	22346-75-4	[4][6]
SMILES String	OCc1cc--INVALID-LINK--cc1	[6]
InChI Key	ZJGXPKKVSNSGRJ- UHFFFAOYSA-N	[4][6]
Topological Polar Surface Area	45.7 Å ²	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. For **4-Pyridylcarbinol N-oxide**, characteristic spectral data are available from various databases.

- ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H stretch from the alcohol, C-H stretches from the aromatic ring, and a strong band associated with the N-O moiety.[4] The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides.[2]


PART 2: Synthesis and Reactivity

The synthesis of pyridine N-oxides is a well-established field, with the oxidation of the parent pyridine being the most common route. This transformation is pivotal as it modulates the ring's

reactivity, making positions 2 and 4 susceptible to both nucleophilic and electrophilic attack.^[3] ^[8]^[9]

General Synthesis: N-Oxidation of Pyridines

The conversion of a pyridine derivative to its corresponding N-oxide is typically achieved using an oxidizing agent that can deliver an oxygen atom to the nitrogen. Common reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. ^[2]^[10]^[11] The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high yield and purity.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of Pyridine N-oxides.

Representative Experimental Protocol (General)

This protocol is a generalized representation for the N-oxidation of a pyridine substrate, based on common laboratory procedures.[\[2\]](#)[\[10\]](#)

- Preparation: Dissolve the starting pyridine compound (e.g., 4-pyridylcarbinol) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
- Oxidation: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equivalents) to the stirred solution, maintaining the low temperature.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Extract the aqueous layer with dichloromethane.
- Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-oxide.

Chemical Reactivity

The N-oxide group dramatically alters the pyridine ring's reactivity. While the parent pyridine ring is electron-deficient and generally resistant to electrophilic substitution, the N-oxide functionality can donate electron density into the ring, activating the 4-position (and 2-position) towards electrophiles.[\[1\]](#)[\[8\]](#) Conversely, the polarized N-O bond facilitates nucleophilic substitution at the 2- and 4-positions, often after activation of the oxygen atom with an electrophile (e.g., an acid anhydride).[\[3\]](#)[\[12\]](#) This dual reactivity makes pyridine N-oxides, including **4-pyridylcarbinol N-oxide**, powerful synthetic intermediates.

PART 3: Applications in Drug Development and Research

The unique properties of the N-oxide group make it a "privileged" functional group in medicinal chemistry. Its inclusion in a molecule can profoundly and beneficially impact its biological and pharmaceutical properties.[\[7\]](#)

Enhancing Physicochemical Properties and Use as Coformers

A primary challenge in drug development is overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs). The highly polar N-oxide group can form strong hydrogen bonds, significantly enhancing the water solubility of a parent molecule.[\[5\]](#)[\[7\]](#)

Furthermore, pyridine N-oxides, including 4,4'-bipyridine-N,N'-dioxide, have been successfully used as "coformers".[\[5\]](#)[\[13\]](#) In this strategy, the N-oxide is co-crystallized with an API. The robust hydrogen bonds formed between the N-oxide oxygen and hydrogen bond donors on the drug molecule (like -OH or -COOH groups) create a stable, new crystalline solid (a cocrystal) with improved properties such as solubility, stability, and bioavailability.[\[5\]](#)[\[13\]](#) The hydroxymethyl group on **4-pyridylcarbinol N-oxide** provides an additional site for hydrogen bonding, enhancing its potential as a versatile coformer.

Role as Prodrugs and Bioactive Molecules

The N-oxide moiety can be metabolically reduced back to the parent pyridine *in vivo*.[\[7\]](#) This property is exploited in the design of prodrugs. For instance, an N-oxide derivative of a drug might be more soluble or have better absorption characteristics. Once absorbed, it is reduced by enzymes (such as cytochrome P450 reductases) to release the active parent drug.

This reductive activation is particularly relevant for developing hypoxia-activated prodrugs for cancer therapy.[\[5\]](#)[\[7\]](#) Solid tumors often have regions of low oxygen (hypoxia), where reductase enzyme activity is high. An N-oxide prodrug can be designed to be stable in normal tissues but selectively reduced and activated in the hypoxic tumor environment, leading to targeted drug release and reduced systemic toxicity.[\[5\]](#)

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of **4-Pyridylcarbinol N-oxide** is essential. It is classified as an irritant.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[\[6\]](#)
- Handling: Avoid contact with skin and eyes.[\[14\]](#) Wash hands thoroughly after handling. Avoid breathing dust.[\[15\]](#) Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[14\]](#)
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[\[14\]](#) For skin contact, wash with plenty of soap and water.[\[14\]](#) If inhaled, move the person to fresh air.[\[14\]](#)

GHS Hazard Information

Code(s)	Statement	Classification
H315	Causes skin irritation	Skin Irritant, Cat. 2
H319	Causes serious eye irritation	Eye Irritant, Cat. 2
H335	May cause respiratory irritation	STOT SE, Cat. 3

Source: Aggregated GHS information.[\[4\]](#)[\[6\]](#)

Conclusion

4-Pyridylcarbinol N-oxide is more than just a simple derivative of pyridine. The strategic placement of the N-oxide and hydroxymethyl groups creates a molecule of significant interest for synthetic chemists, materials scientists, and pharmaceutical researchers. Its dual reactivity, potent hydrogen bonding capabilities, and metabolic lability make it a valuable building block for creating novel compounds and a powerful tool for modulating the properties of active pharmaceutical ingredients. As research into cocrystals, prodrugs, and advanced materials continues to grow, the utility and importance of versatile molecules like **4-Pyridylcarbinol N-oxide** are set to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. baranlab.org [baranlab.org]
- 4. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-吡啶基甲醇 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Pyridylcarbinol N-oxide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582606#4-pyridylcarbinol-n-oxide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com